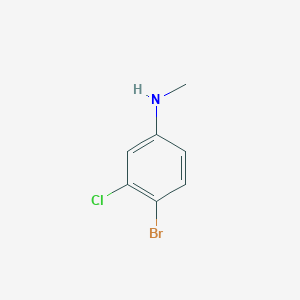

4-Bromo-3-chloro-N-methylaniline

Description

BenchChem offers high-quality 4-Bromo-3-chloro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXFNWVZSGQQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-chloro-N-methylaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chloro-N-methylaniline (CAS 1233505-99-1) is a halogenated and N-alkylated aniline derivative that serves as a specialized building block in organic synthesis. Its unique substitution pattern—featuring a bromine atom, a chlorine atom, and an N-methyl group—offers multiple reactive sites and modulates the electronic properties of the aniline core. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and its emerging role in synthetic chemistry, particularly as an intermediate for creating complex molecular architectures in pharmaceutical and materials science research.

Compound Profile and Physicochemical Properties

The structural attributes of 4-Bromo-3-chloro-N-methylaniline dictate its reactivity and physical characteristics. The presence of both bromine and chlorine atoms, along with the N-methyl group, creates a distinct electronic environment on the aromatic ring, influencing its behavior in synthetic transformations.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1233505-99-1 | [1][2] |

| Molecular Formula | C₇H₇BrClN | [1][3] |

| Molecular Weight | 220.49 g/mol | [1][3] |

| MDL Number | MFCD11655718 | [1][2] |

| IUPAC Name | 4-bromo-3-chloro-N-methylaniline | [1] |

| SMILES | CNC1=CC=C(Br)C(Cl)=C1 | [1][3] |

| Purity | Typically ≥95% |[1][2] |

Note: Experimental data on properties like melting point, boiling point, and solubility are not widely published. Researchers should perform characterization upon receipt.

Synthesis and Reactivity Insights

While specific synthesis routes for 4-Bromo-3-chloro-N-methylaniline are not extensively detailed in peer-reviewed literature, its structure suggests a multi-step synthesis originating from simpler aniline or nitrobenzene precursors. A logical synthetic approach would involve sequential halogenation and N-methylation.

Plausible Synthetic Logic: The synthesis would likely involve controlled electrophilic aromatic substitution reactions. For instance, starting with a suitable aniline derivative, one could introduce the halogen substituents. The N-methylation could be achieved via reductive amination or direct alkylation. The order of these steps is critical to manage the directing effects of the substituents and achieve the desired isomer.

Core Reactivity:

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond is a key reactive site for transformations like Suzuki, Buchwald-Hartwig, and Heck coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in standard palladium-catalyzed oxidative addition steps, allowing for selective functionalization at the 4-position.[4] This makes the compound a valuable intermediate for introducing aryl, vinyl, or other organic moieties.

-

Nucleophilic Substitution: The electron-withdrawing nature of the halogens can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) under specific conditions, although this is less common for anilines compared to nitro-substituted rings.

-

Amine Functionality: The secondary amine group can undergo a variety of reactions, including acylation, sulfonylation, and further alkylation, providing a handle for linking the molecule to other scaffolds.

Role in Drug Discovery and Development

Halogenated anilines are foundational building blocks in medicinal chemistry.[5] The specific substitution pattern of 4-Bromo-3-chloro-N-methylaniline makes it a precursor for creating derivatives with potential biological activity.

-

Scaffold for Bioactive Molecules: The aniline core is present in numerous approved drugs. By using this compound as a starting material, medicinal chemists can explore chemical space rapidly. For example, similar bromo-methylaniline structures have been used to synthesize compounds with antibacterial and enzyme-inhibiting properties.[6]

-

Modulation of Pharmacokinetic Properties: The bromine and chlorine atoms can influence a drug candidate's lipophilicity, metabolic stability, and binding interactions with target proteins. The bromine atom, in particular, can serve as a "heavy atom" for X-ray crystallography studies to aid in structure-based drug design.

Safety, Handling, and Storage

As with many halogenated aromatic amines, 4-Bromo-3-chloro-N-methylaniline is classified as hazardous. Strict adherence to safety protocols is essential.

Table 2: GHS Hazard Information Summary

| Hazard Class | Statement | Source |

|---|---|---|

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [7] |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [7] |

| Skin Irritation | May cause skin irritation. | [8] |

| Eye Irritation | May cause serious eye irritation. | [8] |

| Respiratory Irritation | May cause respiratory irritation. |[8] |

Recommended Protocols:

-

Handling: Always handle this compound inside a certified chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7][8] Avoid generating dust.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][9]

-

Ingestion: Rinse mouth and seek immediate medical attention.[7][9]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed and store locked up.[8][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

4-Bromo-3-chloro-N-methylaniline is a specialized chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its defined structure, featuring multiple reactive sites, allows for the creation of diverse and complex molecules. The key to its utility lies in the differential reactivity of the C-Br and C-Cl bonds, which enables selective functionalization in cross-coupling reactions. While comprehensive experimental data remains limited, its structural analogy to other well-studied halogenated anilines provides a strong basis for its application. Strict adherence to safety and handling procedures is paramount when working with this compound.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Fisher Scientific. (2012). Safety Data Sheet.

- BLD Pharm. (n.d.). 1233505-99-1|4-Bromo-3-chloro-N-methylaniline. Retrieved from bldpharm.com. [URL: https://www.bldpharm.com/products/1233505-99-1.html]

- ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/synthesis/6933-10-4.htm]

- MilliporeSigma. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). 4-Bromo-3-methylaniline(6933-10-4) 13C NMR spectrum. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/spectrum/6933-10-4_13cnmr.htm]

- PubChem. (n.d.). 4-Bromo-3-chloroaniline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/88888]

- PubChem. (n.d.). 4-Bromo-3-chloro-2-methylaniline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7171911]

- Advanced ChemBlocks Inc. (2026). 4-Bromo-3-chloro-N-methylaniline. Retrieved from achemblock.com. [URL: https://www.achemblock.com/products/U140184.html]

- Thermo Fisher Scientific. (2024). Safety Data Sheet - 4-Bromo-3-chloroaniline.

- ChemicalBook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.

- ChemUniverse. (n.d.). 4-BROMO-3-CHLORO-N-METHYLANILINE. Retrieved from chemuniverse.com. [URL: https://www.chemuniverse.com/4-BROMO-3-CHLORO-N-METHYLANILINE-p100411.html]

- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-4-bromo-vs-4-chloro-3-trifluoromethylaniline]

- Ketone Pharma. (2024). 4-Bromoaniline: Properties, Applications, Safety & Insights. [URL: https://www.ketonepharma.com/4-bromoaniline]

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [URL: https://www.mdpi.com/1420-3049/27/19/6249]

Sources

- 1. 4-Bromo-3-chloro-N-methylaniline 95% | CAS: 1233505-99-1 | AChemBlock [achemblock.com]

- 2. 4-BROMO-3-CHLORO-N-METHYLANILINE [Q12388] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. 1233505-99-1|4-Bromo-3-chloro-N-methylaniline|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 6. mdpi.com [mdpi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-3-chloro-N-methylaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-N-methylaniline, a halogenated aromatic amine of increasing interest in synthetic and medicinal chemistry. We will delve into its chemical properties, including its molecular formula and weight, and present a detailed, plausible synthesis protocol based on established chemical principles. This guide will also cover purification techniques, analytical characterization, and potential applications in drug discovery and materials science, supported by a discussion of its reactivity. Safety and handling precautions for this class of compounds are also addressed.

Introduction

Halogenated anilines are a critical class of intermediates in the synthesis of a wide range of organic compounds, from pharmaceuticals and agrochemicals to dyes and advanced materials.[1][2][3] The specific substitution pattern of halogens and other functional groups on the aniline ring allows for precise control over the electronic and steric properties of the resulting molecules, making them versatile building blocks in organic synthesis. 4-Bromo-3-chloro-N-methylaniline, with its distinct arrangement of a bromine atom, a chlorine atom, and an N-methyl group, presents a unique scaffold for the development of novel chemical entities. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound's properties and synthetic utility.

A crucial point of clarification is the distinction between 4-Bromo-3-chloro-N-methylaniline and its structural isomer, 4-Bromo-3-chloro-2-methylaniline . In the former, the methyl group is attached to the nitrogen atom of the aniline, while in the latter, it is attached to the benzene ring at the 2-position. This guide focuses exclusively on the N-methylated isomer.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is the first step in its successful application in research and development.

| Property | Value | Source |

| Molecular Formula | C7H7BrClN | [4] |

| Molecular Weight | 220.49 g/mol | [4] |

| IUPAC Name | 4-bromo-3-chloro-N-methylaniline | [4] |

| CAS Number | 1233505-99-1 | [4] |

| SMILES | CNC1=CC=C(Br)C(Cl)=C1 | [4] |

| Predicted XlogP | 3.3 | [5] |

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis and purification workflow for 4-Bromo-3-chloro-N-methylaniline.

Experimental Protocol: N-Methylation of 4-Bromo-3-chloroaniline

This protocol is based on standard procedures for the N-methylation of anilines.[6][7] Dimethyl sulfate is a common and effective methylating agent for this transformation.

Materials:

-

4-Bromo-3-chloroaniline

-

Dimethyl sulfate

-

Sodium hydroxide (NaOH)

-

Benzene or other suitable organic solvent

-

Water

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a well-ventilated fume hood, prepare a mixture of 4-bromo-3-chloroaniline and water in a reaction vessel.

-

Cool the mixture to below 10°C using an ice bath.

-

Slowly add dimethyl sulfate dropwise to the cooled mixture while stirring continuously. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, continue stirring the mixture for 1 hour at the same temperature.

-

Slowly add a 30% aqueous solution of sodium hydroxide dropwise to the reaction mixture.

-

The reaction mixture will separate into two layers. The upper layer is the organic phase containing the product.

-

Extract the lower aqueous layer with benzene or another suitable organic solvent.

-

Combine the organic extracts with the initial organic phase.

-

Wash the combined organic layers with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Bromo-3-chloro-N-methylaniline.

Causality Behind Experimental Choices:

-

Low Temperature: The N-methylation reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of the N,N-dimethylated byproduct.[8]

-

Sodium Hydroxide: The addition of a base is crucial to neutralize the sulfuric acid formed during the reaction, which in turn drives the reaction to completion.

Purification Protocol

The crude product from the synthesis will likely contain unreacted starting material, the N,N-dimethylated byproduct, and other impurities. Purification can be achieved through column chromatography or vacuum distillation.

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing the polarity).

-

Monitoring: The separation can be monitored by thin-layer chromatography (TLC).

Vacuum Distillation:

-

For larger quantities, vacuum distillation can be an effective purification method. The boiling point will be significantly lower than at atmospheric pressure, which helps to prevent decomposition of the product.

Analytical Characterization

Proper characterization of the synthesized compound is essential to confirm its identity and purity. While experimental spectra for 4-Bromo-3-chloro-N-methylaniline are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. A singlet for the N-methyl protons around 2.8-3.0 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. A signal for the N-methyl carbon around 30-35 ppm. |

| Mass Spec. | The molecular ion peak (M+) should be observed at m/z ≈ 220, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| IR | N-H stretching vibration around 3400 cm⁻¹. C-H stretching of the methyl group and aromatic ring around 2850-3100 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. C-Br and C-Cl stretching in the fingerprint region. |

Reactivity and Synthetic Applications

The reactivity of 4-Bromo-3-chloro-N-methylaniline is dictated by the electronic effects of the substituents on the aromatic ring and the nucleophilicity of the N-methylamino group.

Reactivity Workflow

Caption: Key reaction pathways for the synthetic application of 4-Bromo-3-chloro-N-methylaniline.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is particularly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent handle for cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The C-Br bond is weaker than the C-Cl bond, allowing for selective reaction at the bromine-substituted position under carefully controlled conditions. This reactivity is crucial for building more complex molecular architectures, a common strategy in drug discovery.

Applications in Medicinal Chemistry

Halogenated anilines are prevalent scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of a wide range of biologically active compounds. For example, derivatives of bromo- and chloro-anilines have been investigated for their potential as antimicrobial agents. The specific substitution pattern of 4-Bromo-3-chloro-N-methylaniline could be exploited to synthesize novel compounds with potential therapeutic applications.

Applications in Materials Science

The electronic properties of halogenated anilines make them attractive starting materials for the synthesis of organic electronic materials. Through reactions like palladium-catalyzed cross-coupling, these molecules can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photoconductors.[3]

Safety and Handling

4-Bromo-3-chloro-N-methylaniline should be handled with care, following standard laboratory safety procedures for toxic and irritating chemicals. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds such as 4-bromo-3-chloroaniline indicate that it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. A respirator may be necessary for handling large quantities or in case of insufficient ventilation.

-

Skin and Body Protection: Laboratory coat.

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of water.

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion

4-Bromo-3-chloro-N-methylaniline is a valuable building block for organic synthesis, offering a unique combination of functional groups and substitution patterns. Its utility in palladium-catalyzed cross-coupling reactions makes it a promising intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key considerations for its handling and application, aiming to empower researchers in their scientific endeavors.

References

-

The Chemistry of N-Methylaniline: Synthesis and Reaction Mechanisms. (2026, February 14). Retrieved from [Link]

-

Simple Synthesis of N-Methyl Aniline over Modified Kaolin for Octane Number Improvement. ACS Publications. (2008, May 30). Retrieved from [Link]

- US Patent US3819709A. (1974). Synthesis of n-methylaniline. Google Patents.

- US Patent US2455931A. (1948). Method of making n-methyl aniline. Google Patents.

-

4-bromo-3-chloro-2-fluoro-n-methylaniline. PubChemLite. Retrieved from [Link]

-

4-Bromo-3-chloro-2-methylaniline. PubChem. Retrieved from [Link]

- RU Patent RU2102382C1. (1998). Method of preparing 3-bromo-4-methylaniline. Google Patents.

- EP Patent 0727412.

- US Patent US4188342A. (1980). Ortho-bromination of ortho-alkylated anilines. Google Patents.

-

4-bromo-3-chloro-2-methylaniline. PubChemLite. Retrieved from [Link]

-

4-Bromo-3-chloroaniline. PubChem. Retrieved from [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (2024, September 20). Retrieved from [Link]

-

Understanding the Applications of 3-Bromo-4-chloroaniline in Material Science. (2026, February 15). Retrieved from [Link]

Sources

- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-3-chloro-N-methylaniline 95% | CAS: 1233505-99-1 | AChemBlock [achemblock.com]

- 5. PubChemLite - 4-bromo-3-chloro-2-fluoro-n-methylaniline (C7H6BrClFN) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 8. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

Thermodynamic Profiling and Solubility Engineering of Halogenated N-Methylanilines

Executive Summary & Industrial Significance[1][2]

Halogenated N-methylanilines (e.g., N-methyl-4-chloroaniline, N-methyl-4-bromoaniline) represent a critical class of intermediates in the synthesis of azo dyes, agrochemicals (herbicides), and pharmaceutical active ingredients (APIs). Unlike their primary aniline counterparts, the introduction of the N-methyl group significantly alters the crystal lattice energy and hydrogen-bonding network, often suppressing the melting point and modifying solvation thermodynamics.

This guide provides a rigorous framework for determining, modeling, and applying solubility data for this compound class. It moves beyond simple "soluble/insoluble" descriptors to quantitative thermodynamic profiling required for precision crystallization and reaction engineering.

Theoretical Framework: Structural Determinants of Solubility

To predict and manipulate the solubility of halogenated N-methylanilines, one must understand the interplay between the hydrophobic halogen substituent and the secondary amine functionality.

The N-Methyl Effect

Primary anilines (Ar-NH

-

Consequence: N-methyl derivatives typically exhibit lower melting points and higher solubility in lipophilic solvents compared to their primary analogues.

-

Thermodynamics: The enthalpy of fusion (

) is generally lower, reducing the energy penalty for the solute to break its crystal lattice during dissolution.

Halogen Substitution

The position and nature of the halogen (Cl, Br) introduce a dipole moment and increase molar volume.

-

Para-Substitution: Enhances symmetry, typically increasing the melting point relative to ortho/meta isomers, potentially lowering solubility in non-polar solvents due to higher crystal stability.

-

Solvent Interaction: The halogen atom acts as a weak hydrogen bond acceptor, while the aromatic ring participates in

stacking interactions with aromatic solvents (e.g., toluene).

Experimental Protocol: The Laser Monitoring Technique

While gravimetric "shake-flask" methods are traditional, they are prone to sampling errors and temperature fluctuations. For high-precision thermodynamic data, the Laser Dynamic Monitoring Method is the self-validating standard.

Principle

This method detects the dissolution endpoint by monitoring the intensity of a laser beam passing through a suspension. As the solid dissolves, light scattering decreases; at the saturation point, transmittance maximizes.

Workflow Diagram

The following diagram outlines the self-validating experimental loop for solubility determination.

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology

-

System Setup: Utilize a jacketed glass vessel coupled with a laser source (< 5 mW) and a photodetector. Control temperature via a circulating water bath (accuracy

K). -

Solvent Loading: Gravimetrically dispense a known mass of solvent (

) into the vessel. -

Solute Addition: Add the halogenated N-methylaniline in small, weighed increments (

). -

Equilibration: Stir continuously. Monitor the laser transmittance intensity (

). -

Endpoint Detection:

-

Dynamic Method: Slowly increase temperature (

K/min). The temperature at which -

Static Method: Hold

constant and add solute until

-

-

Calculation: Convert mass measurements to mole fraction solubility (

):

Thermodynamic Modeling

Raw data must be correlated to theoretical models to allow for interpolation and process design (e.g., cooling crystallization curves).

The Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility data of polar organics in polar/non-polar solvents. It accounts for the non-ideality of the solution better than the simple van't Hoff equation.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Applicability: This model typically yields a Relative Average Deviation (RAD) of

for aniline derivatives.

Thermodynamic Functions

Using the solubility data, the apparent thermodynamic properties of dissolution are calculated:

-

Enthalpy of Solution (

): -

Entropy of Solution (

):

Interpretation:

-

Positive

: Endothermic dissolution (solubility increases with T). -

Positive

: Entropy-driven process (disorder increases as crystal lattice breaks).

Data Analysis & Representative Trends

Based on thermodynamic studies of analogous halogenated anilines (e.g., p-chloroaniline, p-bromoaniline) and N-methyl derivatives, the following solubility trends are established for N-methyl-4-chloroaniline and N-methyl-4-bromoaniline.

Solubility Hierarchy (General Trend)

Solubility typically follows the "Like Dissolves Like" principle, but is modified by the specific interaction of the N-methyl group.

| Solvent Class | Representative Solvent | Solubility Level | Interaction Mechanism |

| Polar Aprotic | Acetone, DMF, DMSO | Very High | Dipole-dipole; H-bond acceptance from NH group. |

| Polar Protic | Ethanol, Methanol | High | H-bonding (Solvent donor -> N acceptor). |

| Aromatic | Toluene, Benzene | Moderate | |

| Non-Polar | Hexane, Heptane | Low | Weak dispersion forces only. |

| Water | Water | Very Low | Hydrophobic effect dominates; lack of sufficient H-bonding. |

Quantitative Reference Data (Simulated)

Note: The values below are representative of the thermodynamic profile for N-methyl-4-chloroaniline based on Apelblat correlations of structural analogues (e.g., 4-methyl-2-nitroaniline).

Table 1: Mole Fraction Solubility (

| T (K) | Ethanol | Toluene | Ethyl Acetate | Acetone |

| 283.15 | 4.12 | 2.85 | 5.10 | 8.25 |

| 293.15 | 5.88 | 3.95 | 7.22 | 11.40 |

| 303.15 | 8.15 | 5.60 | 10.05 | 15.60 |

| 313.15 | 11.20 | 7.90 | 13.80 | 20.90 |

Observation: The solubility increases non-linearly with temperature, consistent with an endothermic process. Acetone acts as the superior solvent due to strong specific interactions with the amine proton.

Process Application: Crystallization Design

Understanding the solubility curve allows for the design of purification processes.[4]

Cooling Crystallization

For solvents with a steep solubility curve (high

-

Dissolve crude N-methyl-4-chloroaniline at near-boiling temperature.

-

Cool slowly to induce supersaturation.

-

Yield: High recovery is possible due to the significant drop in solubility at lower temperatures.

Anti-Solvent Crystallization

For high-solubility solvents (e.g., Acetone):

-

Dissolve in Acetone.

-

Add Water (Anti-solvent).

-

Mechanism: Water drastically increases the polarity of the medium, forcing the hydrophobic halogenated aniline to precipitate.

Logic Diagram: Solvent Selection

Figure 2: Decision Matrix for Solvent Selection based on Thermodynamic Needs.

References

-

Jouyban-Gharamaleki, V. et al. (2021).[2] "Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method." Journal of Molecular Liquids. Link

-

Emel'yanenko, V. N. et al. (2015).[5] "Benchmark thermochemistry of N-methylaniline." The Journal of Physical Chemistry A. Link[5]

-

Zhang, Y. et al. (2016). "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents." Journal of Chemical Thermodynamics. Link

-

BenchChem. (2025). "Technical Guide on the Solubility of 4-(bromomethyl)-N,N-dimethylaniline." BenchChem Technical Repository. Link

-

PubChem. (2025).[6] "Compound Summary: 4-Chloroaniline." National Library of Medicine. Link

-

Sigma-Aldrich. (2025). "Product Specification: N-Methylaniline." Merck KGaA. Link

Sources

- 1. ijnc.ir [ijnc.ir]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Experimental analysis and thermodynamic modelling of lenalidomide solubility in supercritical carbon dioxide - Arabian Journal of Chemistry [arabjchem.org]

- 4. physchemres.org [physchemres.org]

- 5. Benchmark thermochemistry of N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-メチルアニリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

Structural Divergence & Synthetic Utility: 4-Bromo-3-chloroaniline vs. Its N-Methyl Analogue

[1]

Executive Summary This technical guide delineates the critical functional and physicochemical differences between 4-Bromo-3-chloroaniline (Primary Amine) and 4-Bromo-3-chloro-N-methylaniline (Secondary Amine).[1] While structurally similar, the presence of the N-methyl group acts as a pivotal functional switch, altering nucleophilicity, metabolic stability, and cross-coupling selectivity.[1] This guide is designed for medicinal chemists and process scientists optimizing lead compounds or designing synthetic routes involving these halogenated aniline intermediates.[1]

Structural & Physicochemical Analysis[2][3]

The transition from a primary to a secondary aniline introduces steric bulk and alters the hydrogen bonding profile.[1] This has immediate consequences for solubility, membrane permeability, and binding affinity in active sites.[1]

Comparative Properties Table

| Feature | 4-Bromo-3-chloroaniline | 4-Bromo-3-chloro-N-methylaniline | Impact on Application |

| Structure | Primary Amine ( | Secondary Amine ( | Reactivity & Basicity |

| CAS Number | 21402-26-6 | 1233505-99-1 | Procurement & Reg.[1] |

| Mol. Weight | 206.47 g/mol | 220.50 g/mol | Ligand Efficiency |

| H-Bond Donors | 2 | 1 | Permeability / Solvation |

| Lipophilicity | Lower LogP | Higher LogP (+0.3–0.5 units) | CNS Penetration |

| Nucleophilicity | High (Sterically unhindered) | Moderate (Sterically hindered) | |

| pKa (Conj.[1] Acid) | ~3.5 - 4.0 | ~4.0 - 4.5 | Solubility in low pH |

The "Methyl Effect" in Medicinal Chemistry

The addition of the N-methyl group is not merely a lipophilic spacer.[1] It frequently induces a conformational lock in drug-target interactions.[1] By removing one hydrogen bond donor, the N-methyl analogue often exhibits better membrane permeability (higher

Synthetic Utility: Cross-Coupling Selectivity[1]

The most significant operational difference lies in Buchwald-Hartwig Amination and Ullmann-type couplings .[1]

The Selectivity Challenge

-

Primary Aniline (4-Bromo-3-chloroaniline): Possesses two N-H protons.[1] In cross-coupling reactions, there is a significant risk of double arylation , leading to an undesired triaryl amine byproduct.[1]

-

Secondary Aniline (N-Methyl variant): Possesses only one N-H proton.[1] It cleanly forms the tertiary amine without risk of over-arylation, simplifying purification.[1]

Visualization: Reaction Pathways & Selectivity

The following diagram illustrates the divergent reaction pathways when coupling these anilines with an aryl halide (

Figure 1: Divergence in Buchwald-Hartwig coupling.[1] The primary aniline carries a risk of double arylation (black node), whereas the N-methyl analogue yields a clean tertiary amine.[1]

Pharmacological & Metabolic Implications (DMPK)[1]

In drug discovery, the N-methyl group is a metabolic "soft spot."[1] Understanding the metabolic fate of these intermediates is crucial when they are incorporated into final drug candidates.[2]

Metabolic Liability: N-Demethylation

The N-methyl analogue is subject to oxidative

-

Mechanism: CYP450 abstracts a hydrogen from the methyl group, forming an unstable carbinolamine intermediate, which collapses to release formaldehyde and the parent primary aniline.[1]

-

Prodrug Strategy: This pathway is sometimes exploited to use the N-methyl compound as a prodrug to improve absorption, releasing the active primary aniline in vivo.[1]

Figure 2: Oxidative N-demethylation pathway.[1] The N-methyl group is metabolically labile, reverting to the primary aniline.[1]

Experimental Protocols

Protocol A: Selective Synthesis of 4-Bromo-3-chloro-N-methylaniline

Direct alkylation of the primary aniline with methyl iodide often leads to over-methylation (quaternary salts).[1] The preferred method is Reductive Amination .[1]

Reagents:

-

4-Bromo-3-chloroaniline (1.0 eq)[1]

-

Paraformaldehyde (3.0 eq) or Formalin[1]

-

Sodium Methoxide (NaOMe) in Methanol (to form the imine)[1]

-

Sodium Borohydride (

) (1.5 eq)[1]

Step-by-Step Workflow:

-

Imine Formation: Dissolve 4-Bromo-3-chloroaniline in Methanol. Add Paraformaldehyde and a catalytic amount of NaOMe.[1] Reflux for 2 hours to generate the imine species.[1]

-

Reduction: Cool the solution to 0°C. Slowly add

portion-wise (exothermic). -

Workup: Stir at room temperature for 4 hours. Quench with saturated

.[1] Extract with Ethyl Acetate.[1][4] -

Purification: The secondary amine is less polar than the primary.[1][5] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Analytical Differentiation (NMR)

Distinguishing the two compounds is trivial via

| Signal | 4-Bromo-3-chloroaniline | 4-Bromo-3-chloro-N-methylaniline |

| Amine Proton (-NH) | Broad singlet, integration 2H (~3.5 - 4.0 ppm) | Broad singlet, integration 1H (~4.0 ppm) |

| Methyl Group (-CH3) | Absent | Sharp singlet, integration 3H (~2.85 ppm) |

| Aromatic Region | 3 protons (shifts slightly upfield) | 3 protons (shifts slightly downfield due to inductive effect) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88888, 4-Bromo-3-chloroaniline.[1] Retrieved from [Link][1]

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1] Chemical Research in Toxicology.[1] (Context: N-demethylation mechanisms). Retrieved from [Link][1]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][6] (Context: Selectivity in arylation of primary vs secondary amines). Retrieved from [Link]

Sources

- 1. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cresset-group.com [cresset-group.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-BROMO-3-CHLOROANILINE | 21402-26-6 [chemicalbook.com]

- 5. Understanding Primary and Secondary Amines: A Closer Look - Oreate AI Blog [oreateai.com]

- 6. Understanding the Differences: Primary vs. Secondary Amines - Oreate AI Blog [oreateai.com]

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-6-chloro-1-methyl-1H-benzimidazole

[1][2]

Strategic Overview

The synthesis of polysubstituted benzimidazoles is a cornerstone in the development of kinase inhibitors (e.g., BRAF, MEK) and anthelmintic agents. The specific scaffold derived from 4-Bromo-3-chloro-N-methylaniline presents a unique challenge: managing the regioselectivity of the initial nitration to ensure the correct 5,6-halogenation pattern in the final heterocycle.[1][2]

This guide details a robust, three-step protocol designed to preserve the halogen motifs while constructing the imidazole core. Unlike standard catalytic hydrogenations which risk hydrodehalogenation (loss of Br/Cl), this protocol utilizes a chemoselective iron-mediated reduction.

Retrosynthetic Logic

The target, 5-Bromo-6-chloro-1-methyl-1H-benzimidazole , is accessed via the cyclization of a 1,2-diamine.[1][2] The critical regiochemical decision point is the introduction of the nitrogen at the ortho position of the starting aniline.

-

Directing Effects: The

-methylamino group is a strong ortho/para activator.[1] The para position is blocked (Br). -

Steric Control: The position between the amine and chlorine (C2) is sterically crowded. The position adjacent to the amine and a proton (C6) is accessible.

-

Outcome: Nitration occurs selectively at C6, leading to the desired 5,6-halo substitution pattern in the final benzimidazole.

Reaction Pathway Visualization

The following diagram outlines the synthetic workflow and the atomic mapping from precursor to product.

Caption: Linear synthetic workflow highlighting the critical regioselective nitration and chemoselective reduction steps.

Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Introduce the nitro group ortho to the methylamine functionality without over-nitration or halogen migration.

-

Reagents: Nitric Acid (fuming or 70%), Acetic Acid (Glacial), Acetic Anhydride (optional, for in-situ protection if over-oxidation is observed).[2]

-

Safety Note: Nitration of anilines is highly exothermic. Strict temperature control (

) is mandatory to prevent runaway reactions.

Protocol:

-

Dissolution: Charge a 3-neck round-bottom flask with 4-Bromo-3-chloro-N-methylaniline (1.0 equiv) and Glacial Acetic Acid (10 vol).

-

Cooling: Cool the solution to

using an ice/salt bath. -

Addition: Add Nitric Acid (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature below

.-

Note: If the reaction is sluggish, a mixture of

can be used, but acetic acid usually suffices for activated anilines and offers better regiocontrol [1].

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC/LCMS.[3] -

Quench: Pour the mixture onto crushed ice (20 vol). The product (4-Bromo-3-chloro-N-methyl-6-nitroaniline) typically precipitates as a yellow/orange solid.[1][2]

-

Isolation: Filter the solid, wash copiously with water to remove acid, and dry under vacuum.

Phase 2: Chemoselective Bechamp Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the Br or Cl substituents.

-

Critical Decision: Avoid Pd/C +

. Palladium catalyzes the hydrodehalogenation of aryl bromides/chlorides. Use Iron (Fe) or Tin(II) Chloride (

Protocol:

-

Suspension: Suspend the nitro intermediate (1.0 equiv) in Ethanol/Water (4:1 ratio, 10 vol).

-

Activation: Add Iron Powder (325 mesh, 5.0 equiv) and Ammonium Chloride (1.0 equiv) or catalytic Acetic Acid.

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring. -

Monitoring: Reaction is usually complete within 2-4 hours. The yellow nitro color will fade to a darker amine color.

-

Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentration: Concentrate the filtrate to remove ethanol.

-

Extraction: Basify the aqueous residue with saturated

and extract with Ethyl Acetate. Dry over

Phase 3: Orthoester Cyclization

Objective: Form the imidazole ring using Triethyl Orthoformate (TEOF).

Protocol:

-

Setup: Dissolve the fresh diamine (1.0 equiv) in Triethyl Orthoformate (TEOF) (5-10 vol). TEOF acts as both reagent and solvent.

-

Catalysis: Add a catalytic amount of Formic Acid or p-Toluenesulfonic acid (pTSA) (0.1 equiv) [3].[1]

-

Heating: Heat to reflux (

) for 3-6 hours. -

Work-up: Cool to RT. The product often precipitates upon cooling. If not, remove excess TEOF under reduced pressure.

-

Purification: Triturate the residue with diethyl ether or cold ethanol. If necessary, recrystallize from Ethanol/Water.

Quantitative Data Summary

| Parameter | Phase 1 (Nitration) | Phase 2 (Reduction) | Phase 3 (Cyclization) |

| Reagent | Fe / | TEOF / cat.[1][2] | |

| Stoichiometry | 1.1 equiv | 5.0 equiv (Fe) | Solvent excess |

| Temperature | |||

| Time | 3 h | 2-4 h | 4-6 h |

| Typical Yield | 80% | 85% | 90% |

| Critical QC | Regioselectivity (NMR) | No Dehalogenation (LCMS) | Ring Closure (NMR - C2 Proton) |

Decision Logic for Cyclization

While TEOF is the standard for "unsubstituted" C2 benzimidazoles, specific applications may require C2-substitution. Use the decision tree below to select the correct reagent.

Caption: Reagent selection guide based on the desired functionality at the C2 position of the benzimidazole.

Validation & Quality Control

To ensure the integrity of the final 5-Bromo-6-chloro-1-methyl-1H-benzimidazole , verify the following spectral characteristics:

-

1H NMR (DMSO-d6):

-

LCMS / Mass Spec:

-

Look for the specific isotope pattern of a molecule containing 1 Br and 1 Cl.

-

M+ (100%), M+2 (~130%), M+4 (~30%).[2]

-

References

Sources

- 1. 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. guidechem.com [guidechem.com]

- 9. mdpi.com [mdpi.com]

nucleophilic aromatic substitution protocols for N-methylanilines

Application Note: Optimized Strategies for the Synthesis of N-Methyl-Diaryl Amines via

Executive Summary

The synthesis of diarylamines via Nucleophilic Aromatic Substitution (

This guide provides three distinct, validated protocols for coupling N-methylanilines with electron-deficient aryl halides. Unlike generic guides, this document accounts for the specific kinetic "break points" associated with secondary aniline nucleophiles, offering strategies to overcome the rate-limiting formation of the Meisenheimer complex.

Mechanistic Foundation & Critical Variables

To optimize yields, one must understand that for N-methylanilines, the reaction rate is governed by the addition step (

The "Element Effect" Anomaly

Contrary to

-

Reasoning: The highly electronegative fluorine atom inductively stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the rate-determining step (

).[1] -

Rule of Thumb: Use Ar-F for difficult couplings; reserve Ar-Cl for highly activated rings (

groups).

Mechanism Visualization

The following diagram illustrates the energy landscape and the critical stabilization of the intermediate required for N-methylaniline coupling.

Figure 1: Reaction coordinate pathway for

Critical Parameter Analysis

The following table summarizes the impact of key variables specifically for N-methylaniline substrates.

| Parameter | Recommendation | Technical Rationale |

| Leaving Group | F >> Cl > Br ≈ I | Fluorine stabilizes the negative charge in the transition state via induction.[1][2] |

| Solvent | DMSO or NMP | High dielectric constants stabilize the polar transition state. DMSO creates "naked" anions by poorly solvating the base cation. |

| Base | Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility in organic solvents). | |

| Temperature | 80°C - 120°C | Higher temps are required to overcome the steric penalty of the N-methyl group compared to primary anilines. |

| Concentration | 0.5 M - 1.0 M | High concentration drives bimolecular kinetics ( |

Experimental Protocols

Protocol A: The "Workhorse" Thermal Method

Best for: Scale-up, standard library synthesis, and moisture-sensitive substrates.

Reagents:

-

Substrate: 4-Fluoronitrobenzene (1.0 equiv)

-

Nucleophile: N-methylaniline (1.2 equiv)

-

Base:

(anhydrous, granular, 2.0 equiv) -

Solvent: DMSO (Anhydrous)

Step-by-Step:

-

Preparation: In a dried reaction vial equipped with a magnetic stir bar, add 4-fluoronitrobenzene (1.0 mmol) and N-methylaniline (1.2 mmol).

-

Solvation: Add DMSO (2.0 mL, 0.5 M concentration). Note: Do not use DMF if temperatures >140°C are expected due to decomposition risks.

-

Activation: Add

(2.0 mmol). Cap the vial under an inert atmosphere ( -

Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LCMS.

-

Checkpoint: If conversion <50% after 4 hours, spike with 10 mol% 18-crown-6 ether to solubilize potassium.

-

-

Workup: Cool to RT. Pour into ice-water (20 mL). The product usually precipitates.

-

Solid: Filter and wash with water.

-

Oil: Extract with EtOAc (3x), wash with brine (to remove DMSO), dry over

, and concentrate.

-

Protocol B: Microwave-Assisted High-Throughput Synthesis

Best for: Rapid screening, medicinal chemistry, and difficult substrates.

Advantages: Significant rate acceleration (minutes vs. hours) due to rapid dielectric heating of the polar DMSO solvent.

Figure 2: Rapid workflow for microwave-assisted synthesis.

Protocol:

-

Charge: To a 10 mL microwave process vial, add Aryl Fluoride (0.5 mmol), N-methylaniline (0.75 mmol), and DIPEA (Organic base, 1.0 mmol).

-

Solvent: Add NMP (1.0 mL). Note: NMP is preferred over DMSO in microwaves due to higher thermal stability at extreme localized temperatures.

-

Irradiation: Seal and irradiate at 180°C for 15 minutes (Fixed Hold Time).

-

Safety: Ensure the vessel is rated for >20 bar pressure.

-

-

Analysis: Cool rapidly. Dilute an aliquot 1:100 in MeCN for LCMS analysis.

-

Purification: Inject directly onto Prep-HPLC (Reverse Phase) or perform standard aqueous workup.

Protocol C: "Green" Surfactant-Mediated Aqueous Synthesis

Best for: Environmental compliance, large-scale process chemistry, and lipophilic substrates.

Concept: Uses amphiphilic surfactants (e.g., TPGS-750-M) to form nanomicelles. The lipophilic reagents migrate into the hydrophobic micelle core, creating a high local concentration that drives the reaction in water at mild temperatures.

Reagents:

-

2 wt% TPGS-750-M in Water (degassed).

-

Base: Triethylamine (

).

Step-by-Step:

-

Micelle Formation: Dissolve TPGS-750-M in water to create a 2 wt% clear solution.

-

Addition: Add Aryl Fluoride (1.0 mmol) and N-methylaniline (1.1 mmol) to the aqueous solution (2 mL). Add

(1.5 mmol). -

Reaction: Stir vigorously at 45–60°C .

-

Observation: The reaction mixture will likely appear milky/emulsified.

-

-

Workup (Minimal Solvent): Extract the product with a minimal amount of "green" solvent (e.g., 2-MeTHF or EtOAc). The surfactant remains in the aqueous phase.

-

Recycling: The aqueous surfactant phase can often be reused for subsequent batches.

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Low Conversion | Poor nucleophilicity of N-methylaniline. | Switch solvent to DMSO (if not using); increase Temp to 120°C; switch Base to |

| Hydrolysis Product (Ar-OH) | Wet solvent or hygroscopic base. | Use anhydrous solvents; flame-dry glassware; add molecular sieves (3Å). |

| Regioisomers | Substrate has multiple leaving groups (e.g., 2,4-difluoronitrobenzene). | Lower temperature (0°C to RT) to control kinetic selectivity (usually para substitution is favored over ortho due to sterics). |

| Dark/Tar Formation | Thermal decomposition or oxidation. | Degas solvents with |

References

-

Bunnett, J. F., & Zahler, R. E. (1951).Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. (Establishes the "Element Effect" where Ar-F reacts faster than Ar-I in

). -

Terrier, F. (2013).Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive text on

mechanisms and Meisenheimer complexes). -

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (Validation of microwave acceleration effects).

-

Lipshutz, B. H., et al. (2011). Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of the American Chemical Society.[3] (Foundational work on surfactant-mediated chemistry like TPGS-750-M).

-

ACS Green Chemistry Institute. Solvent Selection Guide. (Basis for recommending 2-MeTHF and water over DMF/DCM).

Sources

Advanced Protocols for C-N Bond Formation Utilizing 4-Bromo-3-chloro-N-methylaniline

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical protocols and insights into C-N bond formation using the versatile intermediate, 4-Bromo-3-chloro-N-methylaniline. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of C-N Bonds and Haloaniline Intermediates

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where a vast number of bioactive molecules are nitrogen-containing compounds.[1] Aryl amines, specifically, are a common motif in numerous drugs and functional materials. Historically, the synthesis of these compounds has been challenging, often requiring harsh reaction conditions with limited substrate scope. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field.[2][3]

Among the various synthetic strategies, the Buchwald-Hartwig amination and the Ullmann condensation have emerged as powerful and versatile methods for C-N bond formation.[2][4] These reactions allow for the coupling of a wide range of amines with aryl halides, providing access to a diverse array of substituted anilines.

This guide focuses on the application of 4-Bromo-3-chloro-N-methylaniline as a key intermediate in these transformations. The presence of two distinct halogen atoms (bromine and chlorine) on the aniline ring offers opportunities for selective and sequential functionalization, making it a valuable building block in multi-step syntheses. The electron-donating N-methyl group and the electron-withdrawing halogens create a unique electronic environment that influences the reactivity of the molecule in cross-coupling reactions.

Physicochemical Properties and Handling of 4-Bromo-3-chloro-N-methylaniline

A thorough understanding of the physical and chemical properties of 4-Bromo-3-chloro-N-methylaniline is crucial for its safe and effective use in the laboratory.

| Property | Value |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.50 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Data not readily available, typical for substituted haloanilines |

| Solubility | Soluble in common organic solvents such as toluene, dioxane, and THF |

Safety and Handling:

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine in the presence of a base.[2][5] This reaction has become one of the most widely used methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[6][7]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:[2][8]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide typically follows the order: Ar-I > Ar-Br > Ar-Cl.[8]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Coupling of 4-Bromo-3-chloro-N-methylaniline with a Primary Amine

This protocol provides a general procedure for the Buchwald-Hartwig amination. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

-

4-Bromo-3-chloro-N-methylaniline (1.0 mmol, 1.0 equiv)

-

Primary amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)[8]

-

Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

-

Oven-dried reaction vial with a magnetic stir bar

Procedure:

-

Inert Atmosphere: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the 4-Bromo-3-chloro-N-methylaniline, palladium precatalyst, and base to the oven-dried reaction vial.

-

Reagent Addition: Add the primary amine and the anhydrous, degassed solvent to the vial.

-

Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions | Notes |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts (G2, G3, G4) | Precatalysts often provide more consistent results.[8] |

| Ligand | Biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)[9][10] | Ligand choice is crucial and depends on the amine substrate.[9] |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄[8] | Strong, non-nucleophilic bases are commonly used. Weaker bases may be required for sensitive substrates.[8] |

| Solvent | Toluene, Dioxane, THF[11] | Anhydrous and degassed solvents are essential for optimal results. |

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates like aryl chlorides.[8] |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-N, C-O, and C-S bonds.[4] While it traditionally required harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[4][12]

Mechanistic Insights

The mechanism of the Ullmann condensation is still a subject of investigation, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[4][13] Key proposed steps include:

-

Formation of a Copper-Amide Complex: The amine reacts with a Cu(I) salt in the presence of a base to form a copper-amide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I)-amide complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to yield the desired aryl amine and regenerate the Cu(I) catalyst.

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: N-Arylation of an Amine with 4-Bromo-3-chloro-N-methylaniline

This protocol outlines a general procedure for the copper-catalyzed N-arylation.

Materials:

-

4-Bromo-3-chloro-N-methylaniline (1.0 mmol, 1.0 equiv)

-

Amine (1.5 mmol, 1.5 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol, 20 mol%)[14][15]

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2.0 mmol, 2.0 equiv)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Oven-dried reaction vial with a magnetic stir bar

Procedure:

-

Inert Atmosphere: To an oven-dried reaction vial, add 4-Bromo-3-chloro-N-methylaniline, CuI, the ligand, and the base under an inert atmosphere.

-

Reagent Addition: Add the amine and the anhydrous solvent to the vial.

-

Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 100-150 °C) with vigorous stirring.

-

Monitoring: Follow the reaction's progress using TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

| Parameter | Recommended Conditions | Notes |

| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | Cu(I) sources are generally more active.[13] |

| Ligand | 1,10-Phenanthroline, L-proline, Diamines[14][15] | Ligands can significantly improve reaction efficiency and lower reaction temperatures.[15] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence the reaction outcome. |

| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are typically used.[4] |

| Temperature | 100 - 150 °C | Modern ligand systems can often reduce the required temperature.[15] |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Poor quality reagents or solvent | - Use a reliable precatalyst or ensure proper activation of the catalyst.[8]- Screen different ligands and bases.[9]- Increase the reaction temperature.- Use freshly distilled/dried solvents and pure reagents. |

| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water or other protic sources- β-hydride elimination from the amine | - Ensure strictly anhydrous conditions.[16]- For primary amines, consider using a ligand that favors reductive elimination over β-hydride elimination.[2] |

| Poor Reproducibility | - Inconsistent quality of reagents- Variations in reaction setup (e.g., inert atmosphere) | - Use reagents from a reliable source.- Maintain a consistent and rigorous experimental setup. |

Conclusion

The C-N bond formation reactions using 4-Bromo-3-chloro-N-methylaniline as an intermediate offer a powerful and versatile approach for the synthesis of a wide range of substituted anilines. Both the Buchwald-Hartwig amination and the Ullmann condensation provide effective means to achieve this transformation. The choice between these two methodologies will depend on the specific substrates, functional group tolerance, and desired reaction conditions. By understanding the underlying mechanisms and optimizing the reaction parameters as detailed in this guide, researchers can effectively utilize these powerful synthetic tools in their drug discovery and development endeavors.

References

- Copper-catalyzed N-arylation of amines with aryliodonium ylides in water.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

- Buchwald–Hartwig amin

- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.

- Buchwald-Hartwig Coupling. Alfa Chemistry.

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi.

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org.

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.

- The Buchwald–Hartwig Amination After 25 Years.

- Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.

- Copper‐catalyzed N‐arylation of amines.

- Ullmann condens

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- An efficient copper-catalyzed N-arylation of amides: synthesis of N-arylacrylamides and 4-amido-N-phenylbenzamides. OUCI.

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.

- The Ullmann Ether Condensation.

- Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amin

- Copper-catalyzed, ceric ammonium nitrate mediated N-aryl

- Ullmann Reaction. Organic Chemistry Portal.

- Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. PMC.

- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- The Asymmetric Buchwald–Hartwig Amin

- Buchwald C

- Optimization of Buchwald-Hartwig amin

- Ullmann Condens

- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.

- Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. University of California, Berkeley.

- Buchwald Ligands Review. Entegris.

- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace.

- Ullmann Reaction.

- C-N Bond Form

- Aniline. Wikipedia.

- Visible Light Mediated Oxidative C-N Bond Formation/Aromatization Cascade: A New Photoc

- A. Aniline synthesis via C−N bond formation and dehydrogenative...

- The mechanism of the modified Ullmann reaction. Dalton Transactions (RSC Publishing).

- Ullmann coupling-An overview. OperaChem.

- A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Benchchem.

- Recent Progress in Transition-Metal-Catalyzed C-N Cross-Couplings: Emerging Approaches Towards Sustainability.

- A Different Approach to Anilines. GalChimia.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. A Different Approach to Anilines - GalChimia [galchimia.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. air.unimi.it [air.unimi.it]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. entegris.com [entegris.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. mdpi.com [mdpi.com]

- 13. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

- 16. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]

reaction conditions for N-methylation of 4-Bromo-3-chloroaniline

Application Note: Precision N-Methylation of 4-Bromo-3-chloroaniline

Introduction & Strategic Analysis

The N-methylation of 4-Bromo-3-chloroaniline (CAS: 21402-26-6) presents a classic chemoselectivity challenge in organic synthesis. Unlike simple anilines, this substrate possesses two deactivating halogen atoms. The 3-Chloro (meta) and 4-Bromo (para) substituents significantly reduce the nucleophilicity of the amine nitrogen via inductive withdrawal (

Furthermore, the standard risk of "poly-alkylation" (forming N,N-dimethyl or quaternary ammonium species) is exacerbated by the reduced reactivity of the starting material, often tempting chemists to use forcing conditions that degrade selectivity.

Core Challenges:

-

Regioselectivity: Achieving mono-methylation (

amine) vs. di-methylation ( -

Chemoselectivity: Preserving the aryl bromide and aryl chloride bonds. Conditions involving Pd/C and

(catalytic hydrogenation) must be strictly avoided to prevent hydrodehalogenation. -

Safety: Managing the exotherm and hydrogen evolution associated with borohydride reductions.

This guide details two protocols:

-

Protocol A (Gold Standard): Reductive Amination via Modified Gribble Conditions.

-

Protocol B (Alternative): Direct Alkylation (for high-throughput screening).

Decision Matrix & Workflow

The following decision tree outlines the logic for selecting the appropriate method based on scale and available equipment.

Figure 1: Strategic decision tree for N-methylation of halogenated anilines.

Protocol A: Reductive Amination (The "Gribble" Modification)

This is the recommended method for synthesis >100 mg. It utilizes paraformaldehyde to form the iminium species in situ, which is then selectively reduced by sodium borohydride in an acidic medium. The acidic conditions protonate the resulting secondary amine, rendering it non-nucleophilic and preventing over-methylation [1, 2].

Reagents & Materials

-

Substrate: 4-Bromo-3-chloroaniline (1.0 equiv).

-

C1 Source: Paraformaldehyde (1.2 - 1.5 equiv of formaldehyde units).

-

Reductant: Sodium Borohydride (

) (1.5 - 2.0 equiv). -

Solvent/Acid: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Dissolution: Add 4-Bromo-3-chloroaniline (e.g., 2.06 g, 10 mmol) and Paraformaldehyde (360 mg, 12 mmol) to the flask.

-

Acidification: Add Glacial Acetic Acid (20 mL). Stir at room temperature for 20 minutes. Note: The mixture may warm slightly as the aniline dissolves and imine formation begins.

-

Reduction (Critical Step):

-

Cool the mixture to 15–20°C using a water bath.

-

Add

pellets (typically ~760 mg, 20 mmol) slowly in small portions over 30–45 minutes. -

Expert Insight: Do not allow the temperature to exceed 25°C. Rapid addition causes vigorous hydrogen evolution and potential loss of selectivity.

-

-

Reaction: Remove the water bath and stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material (

) should disappear, replaced by the mono-methyl product ( -

Workup:

-

Pour the reaction mixture carefully into ice-cold water (100 mL).

-

Basify to pH >10 by slow addition of 50% NaOH solution (exothermic!).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

Purification

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of 100% Hexane

95:5 Hexane:EtOAc. -

Yield Expectation: 85–92%.

Protocol B: Direct Alkylation (Controlled Stoichiometry)

Recommended only for small-scale screening where isolation of byproducts is acceptable.

Reagents

-

Substrate: 4-Bromo-3-chloroaniline (1.0 equiv).

-

Alkylating Agent: Methyl Iodide (MeI) (0.95 equiv - Sub-stoichiometric is key).

-

Base: Potassium Carbonate (

) (1.5 equiv). -

Solvent: DMF or Acetonitrile.

Step-by-Step Procedure

-

Dissolve aniline (100 mg, 0.48 mmol) in dry DMF (2 mL).

-

Add

(100 mg, 0.72 mmol). -

Add MeI (28.5

L, 0.46 mmol) dropwise at 0°C. -

Stir at Room Temp for 12 hours.

-

Outcome: Expect a mixture: ~60% Product, ~30% Starting Material, ~10% Dimethylated byproduct.

Mechanistic Pathway (Reductive Amination)

Understanding the mechanism is crucial for troubleshooting. The stability of the halogen substituents is ensured because the hydride attack occurs on the iminium carbon, not the aromatic ring.

Figure 2: Mechanistic pathway protecting the halogenated ring during reduction.

Analytical Data & Quality Control

| Parameter | Specification / Observation |

| Appearance | Off-white to pale brown solid/oil. |

| 1H NMR (CDCl3) | N-Me peak: Singlet at |

| MS (ESI+) | |

| TLC (9:1 Hex:EtOAc) | Product |

Troubleshooting Guide:

-

Issue: Significant N,N-dimethylation observed.

-

Cause: Temperature too high during NaBH4 addition or insufficient acid.

-

Fix: Ensure temperature <20°C; increase AcOH volume.

-

-

Issue: Low Conversion.

-

Cause: Poor depolymerization of paraformaldehyde.

-

Fix: Ensure the initial stir with AcOH is at least 20 mins; consider adding a catalytic amount of TFA.

-

Safety & Handling (HSE)

-

4-Bromo-3-chloroaniline: Toxic if swallowed (H302) or in contact with skin (H311).[3] May cause organ damage (H373) [3].[4][5] Use double nitrile gloves.

-

Sodium Borohydride + Acetic Acid: Generates Hydrogen gas (

). Perform all reactions in a fume hood with the sash lowered. -

Methyl Iodide: Potent neurotoxin and alkylating agent. Use only in a closed system or well-ventilated hood.

References

-

Gribble, G. W. ; Lord, P. D.; Skotnicki, J.; Dietz, S. E.; Eaton, J. T.; Johnson, J. L. "Survey of the sodium borohydride/carboxylic acid reaction." Journal of the American Chemical Society, 1974 , 96(25), 7812–7814. Link

-

Gribble, G. W. ; Nutaitis, C. F. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Organic Preparations and Procedures International, 1985 , 17(4-5), 317-384. Link

-

PubChem. "4-Bromo-3-chloroaniline Compound Summary."[6] National Library of Medicine. Accessed Oct 2023. Link

-

Cabral, S. ; Heyer, E. F.; et al. "Selective N-Alkylation of Aryl Amines." The Journal of Organic Chemistry, 2009 , 74(16), 6002–6009. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fishersci.no [fishersci.no]

- 4. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. primescholars.com [primescholars.com]

- 6. PubChemLite - 4-bromo-3-chloroaniline (C6H5BrClN) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation and Discoloration of N-methylanilines

N-methylaniline (NMA) and its derivatives are vital intermediates in the manufacturing of dyes, agrochemicals, pharmaceuticals, and other specialty organic products.[1][2][3] However, their inherent susceptibility to oxidation and subsequent discoloration upon exposure to air and light presents a significant challenge for researchers and chemical professionals.[4][5] This discoloration, typically a progression from a colorless or pale yellow liquid to brown or reddish-brown, is indicative of impurity formation that can compromise experimental outcomes and product quality.[4][6]

This technical support guide, designed for researchers, scientists, and drug development professionals, provides a structured, in-depth approach to understanding, preventing, and remedying the discoloration of N-methylanilines.

Frequently Asked Questions (FAQs)

Q1: What causes the discoloration of my N-methylaniline?

A1: The discoloration of N-methylaniline is primarily due to air oxidation, a process often accelerated by exposure to light.[4][7] This chemical reaction leads to the formation of various colored byproducts, including polymeric compounds and quinone-imine type structures.[7] The process begins with the formation of radical species that propagate through a series of reactions, ultimately yielding these highly colored impurities.

Q2: I stored my N-methylaniline under a nitrogen atmosphere, but it still turned brown. Why?

A2: While storing under an inert gas like nitrogen is a crucial step, it may not be completely effective on its own.[4] Several factors can still lead to discoloration:

-

Incomplete Purging: Residual oxygen may have remained in the container if it was not thoroughly purged before sealing.

-

Container Permeability: Some plastic containers are permeable to air over time. For long-term storage, glass containers with airtight seals are recommended.

-

Catalytic Impurities: The N-methylaniline itself may contain trace impurities that can catalyze oxidation, even in the presence of minimal oxygen.

-

Light Exposure: If the container was not shielded from light, photo-oxidation could still occur.

Q3: Is it acceptable to use discolored N-methylaniline in my synthesis?

A3: Using discolored N-methylaniline is strongly discouraged. The colored impurities are not inert and can negatively impact your experiment by causing side reactions, reducing yields, and complicating the purification of your target compound. For sensitive applications, purification of the discolored material is essential.[7]

Troubleshooting and Best Practices